![molecular formula C25H19ClS B14575676 Benzene, 1-chloro-4-[(triphenylmethyl)thio]- CAS No. 61623-64-1](/img/structure/B14575676.png)
Benzene, 1-chloro-4-[(triphenylmethyl)thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-chloro-4-[(triphenylmethyl)thio]-: is an organic compound with the molecular formula C25H19ClS It is a derivative of benzene, where a chlorine atom and a triphenylmethylthio group are substituted at the 1 and 4 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-chloro-4-[(triphenylmethyl)thio]- typically involves the reaction of 1-chloro-4-iodobenzene with triphenylmethanethiol in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for Benzene, 1-chloro-4-[(triphenylmethyl)thio]- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Benzene, 1-chloro-4-[(triphenylmethyl)thio]- can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of triphenylmethane derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Substitution: Formation of compounds where the chlorine atom is replaced by other functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of triphenylmethane derivatives.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Employed in studies involving nucleophilic aromatic substitution reactions.
Biology:
- Investigated for its potential interactions with biological macromolecules.
Medicine:
- Explored for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 1-chloro-4-[(triphenylmethyl)thio]- involves its ability to undergo nucleophilic substitution reactions. The chlorine atom, being an electron-withdrawing group, makes the benzene ring more susceptible to nucleophilic attack. The triphenylmethylthio group can stabilize the intermediate formed during the reaction, facilitating the substitution process. This compound can interact with various molecular targets, including enzymes and receptors, through its functional groups.
Comparison with Similar Compounds
- Benzene, 1-chloro-4-methyl-
- Benzene, 1-chloro-4-(trifluoromethyl)-
Comparison:
- Benzene, 1-chloro-4-methyl- : This compound has a methyl group instead of a triphenylmethylthio group. It is less bulky and has different reactivity due to the absence of the triphenylmethylthio group.
- Benzene, 1-chloro-4-(trifluoromethyl)- : This compound has a trifluoromethyl group, which is highly electronegative and affects the compound’s reactivity differently compared to the triphenylmethylthio group.
Uniqueness: Benzene, 1-chloro-4-[(triphenylmethyl)thio]- is unique due to the presence of the triphenylmethylthio group, which imparts distinct steric and electronic properties
Properties
CAS No. |
61623-64-1 |
|---|---|
Molecular Formula |
C25H19ClS |
Molecular Weight |
386.9 g/mol |
IUPAC Name |
1-chloro-4-tritylsulfanylbenzene |
InChI |
InChI=1S/C25H19ClS/c26-23-16-18-24(19-17-23)27-25(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-19H |
InChI Key |
PJWBNVPOQULVAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


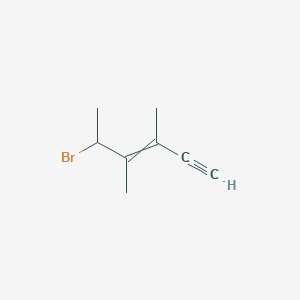
![4-Methoxy-2-[2-(3-methoxyphenyl)ethyl]-1-methylbenzene](/img/structure/B14575601.png)
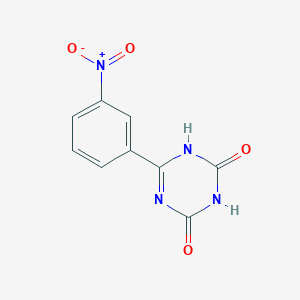
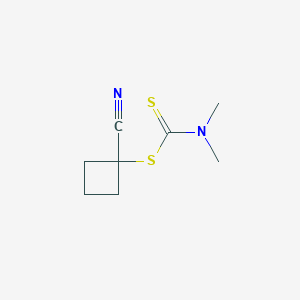
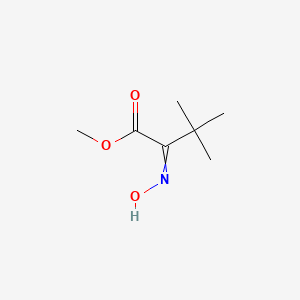
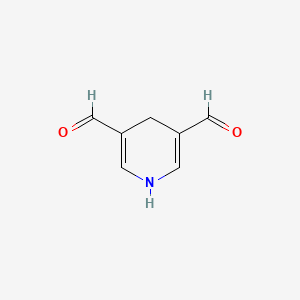


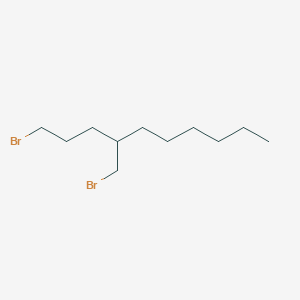
![1-Methyl-5-nitro-2-{[(5-nitrofuran-2-yl)sulfanyl]methyl}-1H-imidazole](/img/structure/B14575638.png)
![2-Bromo-2-phenyl-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B14575640.png)
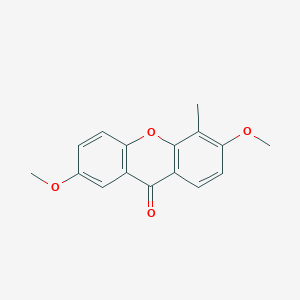
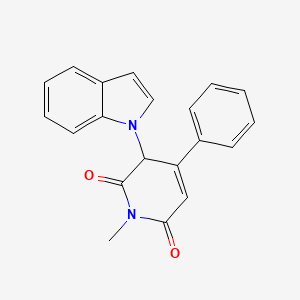
![Triethoxy{2-[tris(3-methylbutyl)silyl]ethyl}silane](/img/structure/B14575688.png)
